molecular formula C8H8F3NO B1314517 3-Methoxy-2-(trifluoromethyl)aniline CAS No. 53982-03-9

3-Methoxy-2-(trifluoromethyl)aniline

Cat. No.: B1314517
CAS No.: 53982-03-9
M. Wt: 191.15 g/mol
InChI Key: PBJBDVWRFMTPOI-UHFFFAOYSA-N
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Description

3-Methoxy-2-(trifluoromethyl)aniline is an aromatic amine with the molecular formula C8H8F3NO. This compound is characterized by the presence of a methoxy group (-OCH3) and a trifluoromethyl group (-CF3) attached to the benzene ring, along with an amino group (-NH2). It is a valuable intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2-(trifluoromethyl)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution of 3-methoxy-2-nitrobenzotrifluoride with ammonia or an amine, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve the use of a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C) or iron powder.

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration of 3-methoxytoluene followed by trifluoromethylation and subsequent reduction of the nitro group. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, particularly at positions ortho and para to the methoxy group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst or iron powder in acidic conditions.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion of nitro groups to amino groups.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-Methoxy-2-(trifluoromethyl)aniline is utilized in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: As a precursor for pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Methoxy-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methoxy group can participate in hydrogen bonding, influencing the compound’s binding affinity to its target.

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)aniline: Lacks the methoxy group, resulting in different chemical properties and reactivity.

    2-(Trifluoromethyl)aniline: The trifluoromethyl group is positioned differently, affecting its electronic and steric properties.

    4-Methoxy-3-(trifluoromethyl)aniline: The methoxy and trifluoromethyl groups are positioned differently, leading to variations in reactivity and applications.

Uniqueness

3-Methoxy-2-(trifluoromethyl)aniline is unique due to the specific positioning of the methoxy and trifluoromethyl groups, which confer distinct electronic and steric effects

Properties

IUPAC Name

3-methoxy-2-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO/c1-13-6-4-2-3-5(12)7(6)8(9,10)11/h2-4H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBJBDVWRFMTPOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501274128
Record name 3-Methoxy-2-(trifluoromethyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501274128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53982-03-9
Record name 3-Methoxy-2-(trifluoromethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53982-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-2-(trifluoromethyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501274128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methoxy-2-(trifluoromethyl)aniline
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